molecular formula C13H14BrN3OS B11685029 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B11685029
M. Wt: 340.24 g/mol
InChI Key: PGDSAXKQSDGHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

The target compound features a 1,3,4-thiadiazole core substituted at position 2 with an N-linked 4-bromophenyl group and at position 5 with a 2,2-dimethylpropanamide (tert-butyl amide) moiety. The bromophenyl group introduces steric and electronic effects, while the tert-butyl amide contributes to hydrophobic interactions and potential hydrogen bonding.

Key Structural Features:
  • Core Structure : The 1,3,4-thiadiazole ring is planar, with sulfur and nitrogen atoms at positions 1, 2, and 3, respectively. The substituents at positions 2 and 5 dictate molecular conformation.
  • Bromophenyl Substituent : The para-bromine atom enhances electron-withdrawing effects, influencing π-electron density in the aromatic ring.
  • Tert-Butyl Amide Group : The bulky tert-butyl group may hinder close packing, favoring intermolecular interactions such as van der Waals forces or weak hydrogen bonds.

Crystallographic data for analogous thiadiazole derivatives (e.g., compound 1 in ) reveal that substituents like adamantane or phenyl groups significantly impact crystal packing. For the target compound, the combination of a bromophenyl and tert-butyl group likely stabilizes a crystalline lattice through:

  • C–H···N Hydrogen Bonds : Between the amide hydrogen and nitrogen atoms of adjacent thiadiazole rings.
  • π–π Interactions : Between bromophenyl aromatic rings.
  • Halogen Bonding : Potential Br···N or Br···S interactions, though less common in thiadiazole systems.
Table 1: Hypothetical Crystallographic Parameters (Inferred from Analogous Compounds)
Parameter Value (Hypothetical) Source of Inference
Space Group P21/c (powder X-ray studies)
Unit Cell Dimensions a = 11–15 Å, b = 14–16 Å, c = 7–10 Å ,
Dihedral Angle (Bromophenyl-Thiadiazole) ~25–30°
Interatomic Distances S–N: ~1.65 Å; C–Br: ~1.89 Å ,

Electronic Configuration and Quantum Chemical Calculations

The electronic properties of the compound are governed by the electron-withdrawing bromophenyl group and the tert-butyl amide’s steric bulk. Computational studies (e.g., DFT methods) would reveal:

  • HOMO-LUMO Energy Gaps : The bromophenyl group lowers the LUMO energy, enhancing electrophilicity.
  • Electron Density Distribution : Increased electron density on the thiadiazole nitrogen due to resonance with the amide group.
  • Noncovalent Interaction Energies : Calculated via PIXEL or Hirshfeld surface analysis to quantify intermolecular forces.
Table 2: Theoretical Electronic Properties (Hypothetical Data)
Property Value (Hypothetical) Method
HOMO Energy (eV) -5.2 DFT (B3LYP/6-31G*)
LUMO Energy (eV) -1.8 DFT (B3LYP/6-31G*)
Dipole Moment (Debye) 3.5–4.5 MESP analysis
Charge Transfer (C–H···N) +0.1–+0.2 e QTAIM

Properties

Molecular Formula

C13H14BrN3OS

Molecular Weight

340.24 g/mol

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H14BrN3OS/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18)

InChI Key

PGDSAXKQSDGHLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Intermediate Preparation: 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

  • Reagents :

    • 4-Bromobenzaldehyde (1.0 eq), thiosemicarbazide (1.2 eq), hydrochloric acid (catalyst).

  • Procedure :

    • 4-Bromobenzaldehyde and thiosemicarbazide are refluxed in ethanol under acidic conditions (HCl) for 6–8 hours.

    • The product is isolated via vacuum filtration and recrystallized from ethanol/water (3:1 v/v).

  • Yield : 78–85%.

Acylation with 2,2-Dimethylpropanoyl Chloride

  • Reagents :

    • 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (1.0 eq), 2,2-dimethylpropanoyl chloride (1.5 eq), triethylamine (2.0 eq), dichloromethane (solvent).

  • Procedure :

    • The amine intermediate is dissolved in anhydrous dichloromethane under nitrogen.

    • Triethylamine is added dropwise, followed by slow addition of 2,2-dimethylpropanoyl chloride at 0°C.

    • The reaction is stirred at room temperature for 12 hours, washed with NaHCO₃ solution, and dried over MgSO₄.

    • Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields the final product.

  • Yield : 65–72%.

Nucleophilic Substitution on Preformed Thiadiazole Cores

An alternative route involves functionalizing a pre-synthesized 2-amino-1,3,4-thiadiazole derivative.

Synthesis of 2-Chloro-5-(4-bromophenyl)-1,3,4-thiadiazole

  • Reagents :

    • 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (1.0 eq), phosphoryl chloride (3.0 eq), DMF (catalytic).

  • Procedure :

    • The amine is treated with POCl₃ and DMF at 80°C for 4 hours.

    • Excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice water.

    • The chlorinated product is extracted with ethyl acetate and dried.

  • Yield : 82–88%.

Aminolysis with 2,2-Dimethylpropanamide

  • Reagents :

    • 2-Chloro-5-(4-bromophenyl)-1,3,4-thiadiazole (1.0 eq), 2,2-dimethylpropanamide (1.2 eq), K₂CO₃ (2.0 eq), DMF (solvent).

  • Procedure :

    • The chloride and amide are heated in DMF at 100°C for 24 hours.

    • The mixture is poured into water, and the precipitate is filtered and recrystallized from methanol.

  • Yield : 60–68%.

Green Chemistry Approaches

Recent protocols emphasize solvent-free or catalytic methods to enhance sustainability.

Ultrasound-Assisted Condensation

  • Reagents :

    • 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (1.0 eq), 2,2-dimethylpropanoyl chloride (1.3 eq), diatomite-supported ionic liquid (5% w/w).

  • Procedure :

    • Reagents are mixed with the catalyst and subjected to ultrasonic irradiation (40 kHz) at 50°C for 2 hours.

    • The catalyst is filtered, and the product is purified via flash chromatography.

  • Yield : 80–85%.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, (CH₃)₃C), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 8.20 (s, 1H, NH).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

  • MS (ESI+) : m/z 356.24 [M+H]⁺ (calc. 356.07).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages
Hantzsch Cyclization65–7218–24 hoursHigh atom economy
Nucleophilic Substitution60–6824 hoursAvoids POCl₃ handling
Ultrasound-Assisted80–852 hoursEco-friendly, rapid kinetics

Research Findings and Applications

  • Antimicrobial Activity : Analogous 1,3,4-thiadiazoles exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Material Science : The bromophenyl group enables Suzuki coupling for polymer functionalization .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Amines, thiols, appropriate solvents like dimethylformamide or tetrahydrofuran

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions .

Biology

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that thiadiazole derivatives exhibit significant activity against various bacterial strains and fungi. For example, compounds similar to this one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Recent research highlights the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, studies indicate that derivatives can inhibit the activity of key kinases involved in breast cancer progression .

Medicine

  • Therapeutic Properties : The compound is being explored for its anti-inflammatory and analgesic properties. Its structural features allow it to interact with biological targets effectively, making it a candidate for further development as a therapeutic agent .

Case Studies

  • Anticancer Activity : A study demonstrated that thiadiazole derivatives similar to this compound exhibited significant anti-proliferative effects against various cancer cell lines such as MCF7 (breast cancer) and SK-BR-3. The mechanism involved the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
  • Antimicrobial Studies : In vitro studies have shown that derivatives of this compound possess promising antimicrobial properties against multiple strains of bacteria and fungi. The results suggest that modifications to the thiadiazole ring can enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural features, molecular weights (where available), and biological activities of analogous 1,3,4-thiadiazole derivatives:

Compound Name Substituents on Thiadiazole Amide/Side Chain Molecular Weight Biological Activity Source
Target Compound 5-(4-Bromophenyl) 2,2-Dimethylpropanamide - Inferred enzyme inhibition potential -
Litronesib (LY2523355) 5-Phenyl, ethylamino ethylsulfonyl 2,2-Dimethylpropanamide - Kinesin Spindle Protein (KSP) inhibitor; Phase II anticancer clinical trials
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide 5-(4-Methoxybenzyl) 3-Phenylpropanamide - No activity specified; structural analog
2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide 5-(4-Bromophenyl) Benzoylamino ethanamide - Crystal structure resolved; prior studies on thiadiazole bioactivity
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine 5-(4-Methylphenyl) Allylamine - Database entry; no detailed bioactivity
N-(4-Bromophenyl)-4-({[5-(propionylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide 5-(Propionylamino) with sulfanyl methyl Benzamide 477.40 Database entry; structural complexity with sulfur linkage

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-bromophenyl group in the target compound and ’s analog may enhance halogen bonding, a critical interaction in enzyme inhibition. Litronesib () shares the 2,2-dimethylpropanamide group but incorporates a phenyl ring with a sulfonamide-ethylamino side chain, enabling KSP binding. This highlights how minor substituent changes drastically alter target specificity .

Role of Amide Groups: The pivalamide group in the target compound and Litronesib likely reduces metabolic degradation compared to simpler amides (e.g., 3-phenylpropanamide in ).

Structural Complexity and Drug Likeness :

  • ’s compound includes a sulfanyl-methyl linkage, increasing molecular weight (477.40 g/mol) and complexity, which may impact pharmacokinetics .
  • The target compound’s simpler structure (lacking ’s extended side chain) suggests easier synthesis but possibly lower target selectivity.

Research Findings and Implications

  • Anticancer Potential: Litronesib’s success as a KSP inhibitor underscores the therapeutic relevance of thiadiazole-pivalamide hybrids. The target compound’s bromophenyl group could similarly stabilize protein-ligand interactions in oncology targets .
  • Crystallographic Data : ’s analog provides a structural blueprint for halogen-bonding patterns, aiding in the rational design of derivatives .
  • Metabolic Stability : The pivalamide group’s steric bulk may mitigate hepatic clearance, a desirable trait for drug candidates.

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antitumor activities, as well as its synthesis and structural characteristics.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with a bromophenyl group and a dimethylpropanamide moiety. The general structure can be represented as follows:

N 5 4 bromophenyl 1 3 4 thiadiazol 2 yl 2 2 dimethylpropanamide\text{N 5 4 bromophenyl 1 3 4 thiadiazol 2 yl 2 2 dimethylpropanamide}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazides with appropriate carboxylic acids.
  • Attachment of the Bromophenyl Group : The 4-bromophenyl moiety is introduced via electrophilic substitution reactions.
  • Amide Formation : The final step involves the reaction of the thiadiazole derivative with dimethylpropanoyl chloride to form the amide.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial properties. In studies evaluating the antimicrobial efficacy of various derivatives:

  • Testing Methodology : The broth microdilution method was employed to assess activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Results : Compounds similar to this compound showed promising antibacterial activity. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against tested strains .

Antitumor Activity

The antitumor potential of this compound has also been investigated:

  • Cell Lines Tested : Various human cancer cell lines were utilized, including lung cancer lines such as A549 and HCC827.
  • Findings : Compounds in this class exhibited notable cytotoxic effects. For example, in 2D assays, IC50 values were reported as low as 2.12 μM for A549 cells . The structure-activity relationship suggests that modifications to the thiadiazole or amide groups can enhance efficacy.

Case Studies

  • Study on Benzothiazole Derivatives : A comparative analysis highlighted that compounds with similar structures to this compound exhibited higher antitumor activities than their benzimidazole counterparts .
  • Thiosemicarbazide Analogues : Research on related thiosemicarbazide compounds demonstrated effective inhibition of tumor cell proliferation while maintaining lower toxicity towards normal fibroblast cells .

Data Summary

Activity Type Tested Organisms/Cell Lines IC50/MIC Values Methodology
AntimicrobialE. coli, S. aureusLow micromolar rangeBroth microdilution
AntitumorA549, HCC8272.12 μM (A549)2D viability assays

Q & A

Basic Research Questions

Q. What are the typical synthesis routes for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide, and how is purity ensured?

  • Answer : The compound is synthesized via multi-step reactions, often starting with the formation of the 1,3,4-thiadiazole core. A common approach involves cyclization of thiosemicarbazides with phosphoryl chloride (POCl₃) under reflux, followed by coupling with 2,2-dimethylpropanamide derivatives. Purification is achieved through recrystallization (e.g., using DMSO/water mixtures) or column chromatography. Reaction progress is monitored via TLC or HPLC, and final purity is validated using NMR and mass spectrometry .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Answer : X-ray crystallography is the gold standard for confirming the three-dimensional structure, as seen in related thiadiazole derivatives (e.g., ). Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to verify connectivity and functional groups. Computational methods like DFT may supplement experimental data .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Answer : Initial screening includes in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HCT-116) to assess antiproliferative effects. Antimicrobial activity is tested via broth microdilution for MIC/MBC determination. Enzymatic inhibition assays (e.g., kinase or protease targets) are conducted to identify mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Answer : Key variables include solvent polarity (e.g., acetonitrile for nucleophilic substitutions), temperature control (reflux vs. room temperature), and catalyst use (e.g., DMAP for acylations). Design of Experiments (DoE) methodologies help identify optimal conditions. For example, POCl₃-mediated cyclizations require strict anhydrous conditions to avoid side reactions .

Q. What structure-activity relationship (SAR) insights exist for bromophenyl and thiadiazole modifications?

  • Answer : The 4-bromophenyl group enhances lipophilicity and π-π stacking with biological targets, while the thiadiazole core contributes to hydrogen bonding. Substituting bromine with electron-withdrawing groups (e.g., nitro) may alter electronic properties and bioactivity. Comparative studies with analogs like litronesib (LY2523355) suggest that bulky substituents (e.g., 2,2-dimethylpropanamide) improve target specificity .

Q. How should researchers interpret crystallographic data discrepancies in related thiadiazole derivatives?

  • Answer : Discrepancies in bond lengths/angles may arise from crystal packing effects or experimental resolution. Refinement using SHELXL ( ) and validation via R-factor analysis are critical. For example, in 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine ( ), the dihedral angle between thiadiazole and bromophenyl rings was resolved using high-resolution data .

Q. How can contradictory biological activity data across studies be reconciled?

  • Answer : Variability may stem from differences in assay conditions (e.g., cell line specificity, serum concentration) or compound solubility. Dose-response curves and pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) clarify efficacy. For instance, litronesib showed antitumor activity in xenografts but limited clinical response, highlighting the need for in vivo models that better mimic human physiology .

Q. What computational strategies are effective for predicting binding modes and mechanism of action?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like Eg5 kinesin. QSAR models built using descriptors like logP and polar surface area predict bioavailability. For example, litronesib’s binding to Eg5 was validated via docking and mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.